molecular formula C16H16N2O3S B2760536 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 922004-00-0

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2760536
CAS No.: 922004-00-0
M. Wt: 316.38
InChI Key: FFFDKJJVFMNTIY-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Future Directions

Benzofuran and its derivatives, which are part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, there is potential for future research in this area to further explore the therapeutic potential of these compounds for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 5-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxybenzofuran moiety.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9(2)15(19)18-16-17-12(8-22-16)14-7-10-6-11(20-3)4-5-13(10)21-14/h4-9H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFDKJJVFMNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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